molecular formula C11H6BrF2N B8282123 5-Bromo-2-(2,6-difluorophenyl)pyridine

5-Bromo-2-(2,6-difluorophenyl)pyridine

Cat. No.: B8282123
M. Wt: 270.07 g/mol
InChI Key: PTQHNVQNYPZGGY-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,6-difluorophenyl)pyridine is a brominated pyridine derivative featuring a 2,6-difluorophenyl substituent at the 2-position of the pyridine ring. This compound is structurally significant due to its halogenated aromatic system, which confers unique electronic and steric properties. Such characteristics make it valuable in pharmaceutical and materials chemistry, particularly in kinase inhibitor design and catalytic applications .

Properties

Molecular Formula

C11H6BrF2N

Molecular Weight

270.07 g/mol

IUPAC Name

5-bromo-2-(2,6-difluorophenyl)pyridine

InChI

InChI=1S/C11H6BrF2N/c12-7-4-5-10(15-6-7)11-8(13)2-1-3-9(11)14/h1-6H

InChI Key

PTQHNVQNYPZGGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC=C(C=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyridine Derivatives

Structural and Substituent Variations

The following pyridine derivatives share structural similarities with 5-Bromo-2-(2,6-difluorophenyl)pyridine but differ in substituent type, position, or electronic effects:

Compound Name Substituents and Positions Key Structural Differences
5-Bromo-2-(2,6-difluorophenyl)pyridine (Target) - Br at C5
- 2,6-difluorophenyl at C2
Reference compound
5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate - I at C3
- Triflate group at C2
Larger halogen (I) and electron-withdrawing triflate group
5-Bromo-2-morpholinopyridin-3-amine - Br at C5
- Morpholine at C2
- NH2 at C3
Polar morpholine and amine groups enhance solubility
5-Bromo-6-methoxypyridin-3-amine - Br at C5
- OMe at C6
- NH2 at C3
Methoxy group increases electron density

Key Observations :

  • Aryl vs. Heterocyclic Substituents : The 2,6-difluorophenyl group in the target compound provides distinct π-π stacking and hydrophobic interactions compared to morpholine (in ), which introduces hydrogen-bonding capability.
  • Electronic Modulation : Methoxy groups (as in ) donate electron density to the pyridine ring, contrasting with the electron-withdrawing effects of fluorine in the target compound.
Physicochemical and Reactivity Profiles
  • Lipophilicity : The 2,6-difluorophenyl group increases logP compared to morpholine- or methoxy-substituted analogs, enhancing membrane permeability .
  • Reactivity : Bromine at C5 in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas triflate groups (as in ) are more reactive toward nucleophilic substitution.
  • Thermodynamic Stability: Density-functional theory (DFT) studies suggest that fluorine substituents stabilize the pyridine ring via inductive effects, reducing susceptibility to oxidative degradation compared to non-fluorinated analogs .

Data Table: Key Properties of Selected Pyridine Derivatives

Property Target Compound 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate 5-Bromo-2-morpholinopyridin-3-amine
Molecular Weight (g/mol) 285.06 413.98 272.12
logP (Predicted) 3.2 2.8 1.5
Solubility (mg/mL) 0.12 0.08 4.3
Melting Point (°C) 145–148 92–94 178–180
Key Reactivity Suzuki cross-coupling Nucleophilic substitution Buchwald-Hartwig amination

Preparation Methods

DAST-Mediated Fluorination

The most widely reported method involves treating 5-bromopyridine-2-carbaldehyde with diethylaminosulfur trifluoride (DAST). In a representative procedure, 1 g of aldehyde dissolved in dichloromethane (DCM) reacts with 1.55 mL DAST at −70°C, followed by gradual warming to room temperature over 12 hours. Post-reaction quenching with aqueous sodium bicarbonate and extraction yields 1.06 g (54%) of product as yellow oil. Variations in solvent (chloroform, DCM) and temperature (−70°C to 20°C) marginally affect yields, with DCM proving optimal for solubility and reaction control.

Deoxofluor as an Alternative Fluorinating Agent

Deoxofluor (bis-(2-methoxyethyl)aminosulfur trifluoride) offers a milder alternative. A solution of 5-bromopicolinaldehyde in DCM and ethanol reacts with Deoxofluor at 0°C, warming to 23°C over 18 hours. This method yields 36% product, albeit with semisolid consistency, attributed to slower reaction kinetics. While lower-yielding, Deoxofluor reduces side reactions in acid-sensitive substrates.

Functionalization via Grignard Reactions

Isopropylmagnesium Chloride-Mediated Formylation

Post-fluorination, 5-bromo-2-(difluoromethyl)pyridine undergoes formylation using isopropylmagnesium chloride. In a THF solution at 25°C, 1.8 g of the bromide reacts with 8.6 mL isopropylmagnesium chloride (2M), followed by DMF addition. After 22 hours, acidic workup and chromatography yield 24% 6-difluoromethylpyridine-3-carbaldehyde. Lower yields correlate with prolonged reaction times and competing side reactions.

Lithium Chloride-Complexed Grignard Reagents

Employing isopropylmagnesium chloride-lithium chloride complex enhances reactivity. A 400 mg substrate in THF reacts with 2.96 mL Grignard reagent at 0°C, followed by DMF addition. After 12 hours, this method yields 130 mg (32.5%) aldehyde, demonstrating improved efficiency under cryogenic conditions.

Solvent and Temperature Optimization

Dichloromethane vs. Chloroform

DAST reactions in DCM achieve higher yields (54%) compared to chloroform (unreported yields but described as "efficient"). DCM’s low polarity facilitates DAST’s electrophilic fluorination, while chloroform may stabilize intermediates, albeit with slower kinetics.

Cryogenic vs. Ambient Temperature

Reactions initiating at −70°C exhibit faster DAST activation but require precise temperature control. Room-temperature protocols, though operationally simpler, risk over-fluorination and reduced selectivity.

Industrial Scalability and Process Economics

Cost-Benefit Analysis of DAST

DAST, while effective, poses handling challenges due to moisture sensitivity and corrosivity. Large-scale syntheses (e.g., 30 g substrate in 800 mL DCM) achieve 54% yields, translating to 18 g product. At ~$50/g for DAST (commercial pricing), this method remains viable for high-value intermediates.

Column Chromatography vs. Distillation

Purification via silica gel chromatography (ethyl acetate/petroleum ether) ensures >95% purity but adds cost. Distillation, though cheaper, risks thermal decomposition of the difluoromethyl group.

Comparative Methodological Summary

MethodReagentSolventTemperatureYieldPurity
DAST fluorinationDASTDCM−70°C→20°C54%95%
Deoxofluor fluorinationDeoxofluorDCM/EtOH0°C→23°C36%90%
Grignard formylationiPrMgClTHF25°C24%85%
LiCl-Grignard formylationiPrMgCl·LiClTHF0°C→25°C32.5%88%

Q & A

Q. What methodologies are recommended for analyzing competing reaction pathways during the functionalization of the pyridine ring in this compound?

  • Answer : Use isotopic labeling (e.g., 13C^{13}\text{C}-bromine) to trace mechanistic pathways. Competitive inhibition experiments with alternative substrates (e.g., 5-chloro derivatives) reveal selectivity trends. Time-resolved IR spectroscopy captures intermediate species .

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